molecular formula C14H19N5O2 B7017530 Ethyl 4-methyl-2-[2-(2-methylimidazol-1-yl)ethylamino]pyrimidine-5-carboxylate

Ethyl 4-methyl-2-[2-(2-methylimidazol-1-yl)ethylamino]pyrimidine-5-carboxylate

Cat. No.: B7017530
M. Wt: 289.33 g/mol
InChI Key: ZMHAYWFIMSNWQC-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[2-(2-methylimidazol-1-yl)ethylamino]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an ethyl ester group, a methyl group, and an imidazole moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-[2-(2-methylimidazol-1-yl)ethylamino]pyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Imidazole Moiety: The imidazole ring is introduced via a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with a halogenated pyrimidine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[2-(2-methylimidazol-1-yl)ethylamino]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrimidine rings, where nucleophiles replace leaving groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-2-[2-(2-methylimidazol-1-yl)ethylamino]pyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[2-(2-methylimidazol-1-yl)ethylamino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-methyl-2-[2-(2-methylimidazol-1-yl)ethylamino]pyrimidine-5-carboxylate can be compared with other pyrimidine and imidazole derivatives. Similar compounds include:

    2-Ethyl-4-methylimidazole: Used as a catalyst in epoxy and urethane reactions.

    4-Methyl-2-ethylimidazole: Known for its use in the curing of epoxy resins.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 4-methyl-2-[2-(2-methylimidazol-1-yl)ethylamino]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-4-21-13(20)12-9-17-14(18-10(12)2)16-6-8-19-7-5-15-11(19)3/h5,7,9H,4,6,8H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHAYWFIMSNWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NCCN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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